![molecular formula C17H13N3O2 B2579182 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 1396846-64-2](/img/structure/B2579182.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

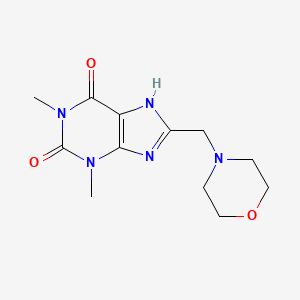

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.

Applications De Recherche Scientifique

- Application : The pyrazolo[1,5-a]pyrimidines (PPs) family, including compounds 4a–g, has been identified as strategic for optical applications. These compounds offer simpler and greener synthetic methods compared to other fluorophores. Their tunable photophysical properties, especially when electron-donating groups (EDGs) are present at position 7 on the fused ring, make them suitable for fluorescence imaging and sensing .

- Application : Pyrazolo[1,5-a]pyridine-containing compounds have been explored for their dopamine binding affinity. Understanding their interaction with dopamine receptors can aid in drug development for conditions like Parkinson’s disease .

- Application : Some pyrazolo[1,5-a]pyridine derivatives exhibit kinase inhibitory activity. These compounds could potentially serve as leads for developing targeted kinase inhibitors .

- Application : Certain pyrazolo[1,5-a]pyridine compounds have demonstrated significant inhibitory activity against tumor cells. For instance, compounds 14, 13, and 15 showed promising IC50 values compared to a control drug .

- Application : Researchers have developed a direct [3 + 2]-cycloaddition method to construct the pyrazolo[1,5-a]pyridine core while introducing a cyano group. This streamlined synthesis could facilitate the preparation of related compounds .

Fluorescent Probes and Imaging Agents

Dopamine Receptor Modulation

Kinase Inhibition

Antitumor Agents

One-Step Synthesis of Cyanated Pyrazolo[1,5-a]pyridines

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .

Mode of Action

If it acts similarly to related compounds, it may inhibit CDK2, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

If it acts similarly to related compounds, it may affect the cell cycle regulation pathway by inhibiting CDK2 .

Result of Action

If it acts similarly to related compounds, it may lead to cell cycle disruption and potentially cell death .

Propriétés

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-9,11H,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKNZJKFOHDSJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2579110.png)

![4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2579112.png)

![benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2579115.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2579120.png)

![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579122.png)